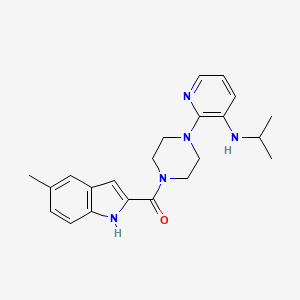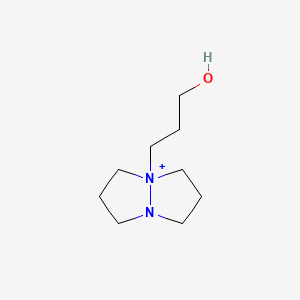
CID 86740576
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 86740576” is a chemical entity listed in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
CID 86740576 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
CID 86740576 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme interactions, protein binding, and other biological processes.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications where its unique properties are beneficial.
作用機序
The mechanism of action of CID 86740576 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the compound’s structure and functional groups, which determine its reactivity and interactions within biological systems.
類似化合物との比較
Similar Compounds
Similar compounds to CID 86740576 include those with comparable chemical structures and properties. Examples might include other organic molecules with similar functional groups or reactivity patterns.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, molecular geometry, and reactivity. These unique features may confer distinct advantages in certain applications, such as higher selectivity in biochemical assays or improved stability in industrial processes.
Conclusion
This compound is a compound of considerable interest due to its diverse chemical reactions, potential applications in various scientific fields, and unique properties compared to similar compounds. Further research and exploration of its synthesis, reactions, and applications can unlock new possibilities in chemistry, biology, medicine, and industry.
特性
分子式 |
C16H16N4NaO8S |
|---|---|
分子量 |
447.4 g/mol |
InChI |
InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/b19-9+;/t10-,14-;/m1./s1 |
InChIキー |
BAJSKIYRJKPEIM-KKVPMTEMSA-N |
異性体SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.[Na] |
正規SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















